molecular formula C9H8FNO2 B2403418 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one CAS No. 2089257-05-4

6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Cat. No.: B2403418
CAS No.: 2089257-05-4
M. Wt: 181.166
InChI Key: RZTNYPHHKUUHKE-UHFFFAOYSA-N
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Description

6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a heterocyclic compound that contains a benzoxazepine ring system

Scientific Research Applications

6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety information for “8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

The future directions for “6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one” and similar compounds could involve further exploration of their anticancer properties . More research is needed to understand their mechanism of action and potential applications in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and a fluorinated reagent.

    Cyclization: The aniline derivative undergoes cyclization with a suitable reagent to form the benzoxazepine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets. The fluorine atom and the benzoxazepine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-Fluoro-1,3,4,5-tetrahydro-6H-pyrrolo4,3,2-efbenzazepin-6-one : This compound also contains a fluorine atom and a similar ring structure but differs in its specific arrangement and properties.
  • 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole : Another fluorinated compound with a benzoxazole ring, used in the synthesis of pharmaceuticals.

Uniqueness

6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is unique due to its specific ring structure and the presence of a fluorine atom, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-fluoro-4,5-dihydro-1,4-benzoxazepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-7-2-1-3-8-6(7)4-11-9(12)5-13-8/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTNYPHHKUUHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2F)OCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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